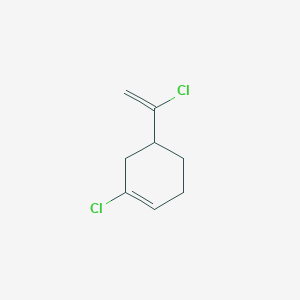
1-Chloro-5-(1-chloroethenyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-(1-chloroethenyl)cyclohexene is an organic compound with the molecular formula C8H10Cl2 It is a chlorinated derivative of cyclohexene, characterized by the presence of two chlorine atoms attached to the cyclohexene ring and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(1-chloroethenyl)cyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the addition of chlorine gas to cyclohexene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexene derivatives with fewer chlorine atoms.
Substitution: Formation of hydroxylated or aminated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(1-chloroethenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclohexene, 1-chloro-5-(1-chloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Cyclohexene, 1-chloro-5-(1-chlorovinyl)-
- Cyclohexene, 1-chloro-4-(1-chlorovinyl)-
Comparison: 1-Chloro-5-(1-chloroethenyl)cyclohexene is unique due to its specific chlorination pattern and the presence of an ethenyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of chlorine atoms and the ethenyl group can influence the compound’s reactivity in substitution and addition reactions, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
13547-07-4 |
|---|---|
Molekularformel |
C8H10Cl2 |
Molekulargewicht |
177.07 g/mol |
IUPAC-Name |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
InChI-Schlüssel |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Kanonische SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















